molecular formula C21H17N3O2S B2435532 N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396769-86-0

N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2435532
CAS No.: 1396769-86-0
M. Wt: 375.45
InChI Key: XDKHPGXEMDOBSF-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(9H-fluoren-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-19-7-8-22-21-24(19)11-15(12-27-21)20(26)23-16-5-6-18-14(10-16)9-13-3-1-2-4-17(13)18/h1-8,10,15H,9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKHPGXEMDOBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that incorporate both thiazine and pyrimidine moieties. Its structure contributes to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, thiazolidinone and azetidinone derivatives based on fluorene have shown promising results against multidrug-resistant strains of bacteria. In studies, certain compounds demonstrated high activity against Staphylococcus aureus and Escherichia coli with notable zones of inhibition (ZOI) ranging from 8 mm to 11 mm depending on the specific derivative tested .

CompoundTarget BacteriaZone of Inhibition (mm)
5gS. aureus10
5hS. aureus11
5jE. coli10
5jP. aeruginosa8

Anticancer Activity

The anticancer potential of N-(9H-fluoren-2-yl)-6-oxo derivatives has been evaluated in various cell lines including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). Studies have shown that certain fluorene-based compounds possess cytotoxic effects comparable to standard chemotherapeutics like Taxol. For example, specific thiazolidinone derivatives exhibited significant cytotoxicity against A549 and MDA-MB-231 cell lines .

The biological activity of this compound is hypothesized to stem from its ability to interact with key enzymes involved in cellular processes. Molecular docking studies have revealed binding interactions with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular proliferation. This interaction suggests a mechanism whereby the compound could inhibit cancer cell growth by disrupting nucleotide synthesis .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of synthesized thiazolidinone derivatives found that certain compounds displayed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that some derivatives led to significant reductions in cell viability, indicating their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on analogous fused heterocyclic systems. For example, fluoroquinophenoxazine derivatives require precise control of cyclization steps and amine coupling reactions to avoid side products . Use HPLC (>95% purity) and ESI-MS for structural validation, as demonstrated in fluoroquinophenoxazine synthesis .

Q. How can structural ambiguities in the compound’s fused thiazine-pyrimidine core be resolved experimentally?

  • Methodological Answer : Combine 1H/13C NMR with 2D-COSY and HSQC to assign proton environments and confirm ring junction stereochemistry. For example, similar analyses were critical in resolving ambiguities in pyrido[3,2,1-kl]phenoxazine derivatives . X-ray crystallography is recommended for absolute configuration determination if suitable crystals are obtained .

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data in analogs of this compound?

  • Methodological Answer : Perform systematic SAR studies by varying substituents on the fluorenyl group and thiazine core. For example, substituent-dependent activity trends in pyrido[1,2,3-de]-1,4-benzoxazine analogs revealed that electron-withdrawing groups enhance target binding but reduce solubility . Use multivariate regression to isolate confounding variables (e.g., logP vs. steric bulk) .

Q. How can computational modeling predict the compound’s interaction with bacterial topoisomerase IV?

  • Methodological Answer : Perform docking studies using homology models of topoisomerase IV (based on PDB 3FOF) and compare binding modes with fluoroquinolone derivatives. CoMFA analysis of substituent effects on MIC values (e.g., cyclohexyl vs. hexyl groups in phenoxazines) can guide scaffold optimization .

Q. What experimental designs address contradictory stability data in acidic/basic conditions?

  • Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) under controlled pH (1–13) and monitor degradation products via LC-MS. For instance, oxetan-3-yl-substituted analogs in EP4374877A2 showed pH-dependent ring-opening, suggesting similar sensitivity in the fluorenyl-thiazine system . Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. How can the compound’s pharmacokinetic profile be improved without altering its core pharmacophore?

  • Methodological Answer : Introduce prodrug moieties (e.g., tert-butoxycarbonyl-protected amines) to enhance solubility, as seen in pyrrolidine-substituted phenoxazines . Evaluate bioavailability via in vitro Caco-2 permeability assays and in vivo rodent models, adjusting logD via fluorinated substituents .

Data Analysis & Validation

Q. What statistical methods reconcile discrepancies in IC50 values across cell-based assays?

  • Methodological Answer : Apply Grubbs’ test to identify outliers and normalize data using Z-score transformation. For example, variability in fluoroquinolone MIC values was attributed to differences in bacterial efflux pump expression, necessitating strain-specific normalization .

Q. How are synthetic byproducts characterized when scaling up multi-step reactions?

  • Methodological Answer : Use preparative TLC or column chromatography to isolate byproducts, followed by HRMS and NOESY for structural elucidation. EP4374877A2 highlights the importance of controlling nitro-reduction intermediates in diazaspiro systems, which may parallel challenges in thiazine-pyrimidine synthesis .

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